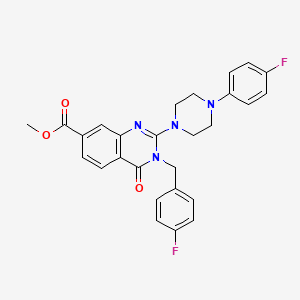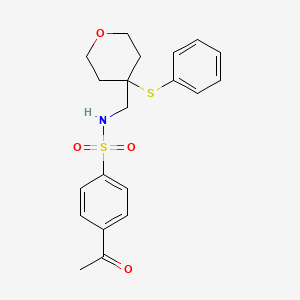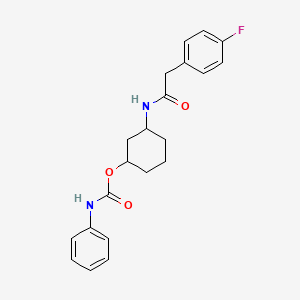
3-(2-(4-Fluorophenyl)acetamido)cyclohexyl phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of fluorophenyl-containing compounds often involves starting materials such as 3-fluoro-4-cyanophenol and progresses through various steps, including condensation and cyclization reactions. These processes result in novel compounds characterized by distinct structural features and functionalities, as demonstrated in the synthesis of various acetamide derivatives and cyclohexyl-based compounds (Yang Man-li, 2008).
Molecular Structure Analysis
The molecular structure of fluorophenyl-containing cyclohexane derivatives often includes specific spatial arrangements and bonding patterns that contribute to their chemical properties. For instance, studies involving X-ray diffraction have elucidated the orthorhombic crystalline structure of related compounds, providing insights into their molecular conformations and stability (M. Sapnakumari et al., 2014).
Chemical Reactions and Properties
The reactivity of such compounds can be influenced by the presence of fluorine atoms and cyclohexyl groups, affecting their behavior in chemical reactions. For example, the oxidation and cyclization reactions involving cyclohexyl and phenyl groups have been explored, highlighting the synthesis of novel heterocyclic structures and the impact of substituents on reaction outcomes (R. Gataullin et al., 2001).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structures, of these compounds are crucial for understanding their behavior in different environments. Investigations into the crystal structure and thermogravimetric analysis provide valuable data on the stability and phase transitions of fluorophenyl-containing cyclohexane derivatives (M. Sapnakumari et al., 2014).
Chemical Properties Analysis
The chemical properties, such as reactivity towards various reagents, hydrolysis, and the ability to undergo substitution reactions, are influenced by the structural elements of the compound. Studies focusing on the synthesis and characterization of related compounds shed light on the influence of specific functional groups on the chemical behavior and potential applications of these materials (Yang Man-li, 2008).
Scientific Research Applications
Analytical and Environmental Applications
Environmental Protection and Pollutant Removal Research in environmental science has explored the adsorptive elimination of various compounds from water, focusing on mechanisms such as π-π interactions, hydrogen bonds, and electrostatic interactions for pollutant uptake. These studies often investigate the efficiency of different adsorbents in removing pharmaceutical effluents from water bodies, highlighting the potential application of chemical compounds in environmental protection and pollution control (Igwegbe et al., 2021).
Toxicity and Environmental Impact of Fluorophores In molecular imaging, fluorophores are extensively used for in vivo diagnosis, including cancer detection. Despite their utility, fluorophores, especially those incorporating fluorine atoms, can exhibit toxicity. Reviews on the toxicity of widely used fluorophores provide a foundation for understanding the environmental and health-related implications of chemical compounds used in imaging and diagnostic processes (Alford et al., 2009).
Pharmaceutical and Medicinal Chemistry
Drug Metabolism and Pharmacology The metabolism of pharmaceutical compounds is a critical area of research, with studies detailing the metabolic pathways, including glucuronidation, sulfation, and oxidation. Such research not only aids in understanding the pharmacological effects of drugs but also their potential toxicities and the genetic differences that affect individual responses to medications (Zhao & Pickering, 2011).
Advanced Oxidation Processes for Degradation Advanced oxidation processes (AOPs) are studied for their efficacy in degrading persistent organic pollutants in water. These processes, which may involve various catalysts and reactive species, are relevant for removing pharmaceuticals and related compounds from the environment, offering insights into the degradation pathways and the formation of potentially toxic by-products (Qutob et al., 2022).
properties
IUPAC Name |
[3-[[2-(4-fluorophenyl)acetyl]amino]cyclohexyl] N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O3/c22-16-11-9-15(10-12-16)13-20(25)23-18-7-4-8-19(14-18)27-21(26)24-17-5-2-1-3-6-17/h1-3,5-6,9-12,18-19H,4,7-8,13-14H2,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVRMQVWKIVOQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(4-Fluorophenyl)acetamido)cyclohexyl phenylcarbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

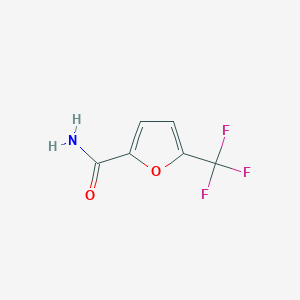
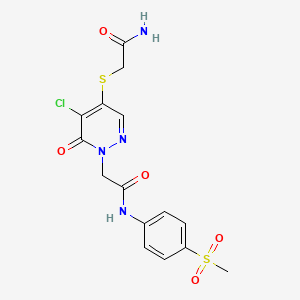

![4-(tert-butyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2481186.png)
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2481187.png)
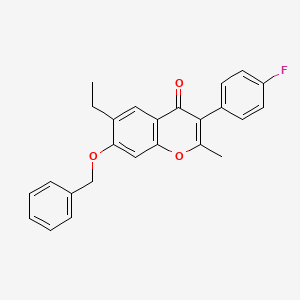
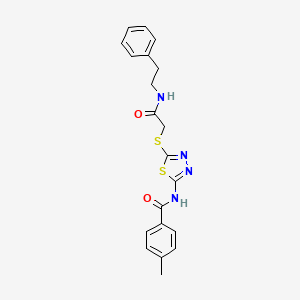
![2-({4-[(2,4-Dichlorobenzyl)sulfanyl]anilino}methyl)benzenol](/img/structure/B2481190.png)
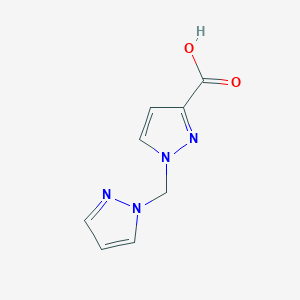
![3-(2-chlorophenyl)-5-methyl-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)isoxazole-4-carboxamide](/img/structure/B2481194.png)
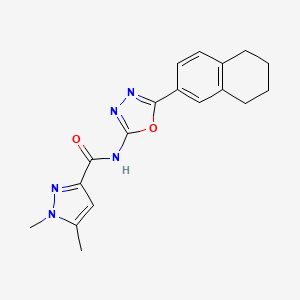
![N-(2,5-dimethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2481198.png)
